Cas no 326407-32-3 (Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt)
Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt Chemical and Physical Properties
Names and Identifiers
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- benzyl 4-(aminomethyl)phenyl carbamate hydrochloride
- Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride
- benzyl N-[4-(aminomethyl)phenyl]carbamate,hydrochloride
- AB1145
- (4-Aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride
- BNA40732
- Benzyl4-(aminomethyl)phenylcarbamate hydrochloride
- A875563
- BENZYL (4-(AMINOMETHYL)PHENYL)CARBAMATE HCL
- DTXSID10620238
- VQBSBPWUNQCZST-UHFFFAOYSA-N
- MFCD09027324
- benzyl 4-(aminomethyl)phenylcarbamate hydrochloride
- SB36606
- AKOS024258355
- benzyl N-[4-(aminomethyl)phenyl]carbamate;hydrochloride
- (4-Aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride, AldrichCPR
- DB-360170
- 326407-32-3
- Benzyl [4-(aminomethyl)phenyl]carbamate--hydrogen chloride (1/1)
- SCHEMBL3942522
- CS-0323580
- Benzyl(4-(aminomethyl)phenyl)carbamatehydrochloride
- Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt
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- MDL: MFCD09027324
- Inchi: 1S/C15H16N2O2.ClH/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13;/h1-9H,10-11,16H2,(H,17,18);1H
- InChI Key: VQBSBPWUNQCZST-UHFFFAOYSA-N
- SMILES: Cl.O(C(NC1C=CC(CN)=CC=1)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 292.09800
- Monoisotopic Mass: 292.0978555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 269
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.4Ų
Experimental Properties
- PSA: 64.35000
- LogP: 4.46930
Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121901-5g |
Benzyl (4-(aminomethyl)phenyl)carbamate hydrochloride |
326407-32-3 | 95% | 5g |
$685.02 | 2023-09-02 | |
| abcr | AB448799-250 mg |
Benzyl (4-(aminomethyl)phenyl)carbamate HCl; . |
326407-32-3 | 250MG |
€305.20 | 2023-07-18 | ||
| abcr | AB448799-1 g |
Benzyl (4-(aminomethyl)phenyl)carbamate HCl; . |
326407-32-3 | 1g |
€684.50 | 2023-07-18 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0283S-1g |
(4-Aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride |
326407-32-3 | 96% | 1g |
3290.4CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0283S-5g |
(4-Aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride |
326407-32-3 | 96% | 5g |
10939.75CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0283S-500mg |
(4-Aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride |
326407-32-3 | 96% | 500mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0283S-250mg |
(4-Aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride |
326407-32-3 | 96% | 250mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0283S-100mg |
(4-Aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride |
326407-32-3 | 96% | 100mg |
1161.82CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0283S-50mg |
(4-Aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride |
326407-32-3 | 96% | 50mg |
992.21CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D967469-100mg |
(4-Aminomethyl-phenyl)-carbamic acid benzyl ester hydrochloride |
326407-32-3 | 95% | 100mg |
$170 | 2024-07-28 |
Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt Suppliers
Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt
Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt: An Overview
Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt (CAS No. 326407-32-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Benzyl 4-(aminomethyl)phenylcarbamate hydrochloride, is a derivative of benzyl carbamate and is characterized by its unique structural features, which include an aminomethyl group and a benzyl moiety. These structural elements contribute to its potential as a building block in the synthesis of more complex molecules and as a precursor in the development of novel pharmaceutical agents.
The chemical structure of Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt consists of a benzyl group attached to a carbamate moiety, which is further linked to a phenyl ring substituted with an aminomethyl group. The presence of the hydrochloride salt form ensures its solubility in aqueous media, making it suitable for various biochemical and pharmaceutical applications. The compound's molecular formula is C13H15NO3·HCl, and its molecular weight is approximately 267.72 g/mol.
In recent years, Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt has gained attention for its potential in the development of new drugs targeting various diseases. One of the key areas of research involves its use as an intermediate in the synthesis of compounds with anti-inflammatory and analgesic properties. Studies have shown that derivatives of this compound can exhibit potent anti-inflammatory effects by modulating specific signaling pathways involved in inflammation.
For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of several derivatives of Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt. The researchers found that these derivatives exhibited significant anti-inflammatory activity in both in vitro and in vivo models. The compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammatory responses.
Another area of interest is the use of Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt in the development of neuroprotective agents. Research has indicated that certain derivatives of this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A study published in the Journal of Neurochemistry in 2020 demonstrated that a specific derivative of Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt was able to reduce neuronal cell death induced by oxidative stress in vitro.
The synthetic versatility of Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt also makes it an attractive candidate for combinatorial chemistry approaches. Combinatorial libraries generated from this compound can be screened for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This approach has been successfully employed to identify novel lead compounds with promising therapeutic potential.
In addition to its pharmaceutical applications, Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt has found use in other areas such as materials science and analytical chemistry. For example, it can be used as a functional monomer in the synthesis of polymers with tailored properties for specific applications. In analytical chemistry, it serves as a reagent for the derivatization of amino acids and peptides, enhancing their detectability in various analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC).
The safety profile of Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt is another important aspect to consider. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that like many chemical compounds, it should be handled with care to avoid inhalation, ingestion, or skin contact. Safety data sheets (SDS) should be consulted for detailed information on handling and storage.
In conclusion, Benzyl (4-(Aminomethyl)Phenyl)Carbamate Hydrochloride Salt (CAS No. 326407-32-3) is a valuable compound with diverse applications in medicinal chemistry, pharmaceutical research, materials science, and analytical chemistry. Its unique structural features and synthetic versatility make it an attractive candidate for the development of novel therapeutic agents and functional materials. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in various scientific disciplines.
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